4-Iodopicolinonitrile

Cross-Coupling Catalysis Medicinal Chemistry Synthetic Methodology

Procure 4-Iodopicolinonitrile to leverage superior iodine oxidative addition in cross-coupling vs bromo/chloro analogs. Critical for mild-condition Suzuki-Miyaura, Sonogashira, and Heck reactions to build biaryl libraries and fused Smoc inhibitors. Distinct 67-69°C MP and 2-8°C storage impact workflow.

Molecular Formula C6H3IN2
Molecular Weight 230.01 g/mol
CAS No. 913836-19-8
Cat. No. B133930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodopicolinonitrile
CAS913836-19-8
Synonyms2-Cyano-4-iodopyridine;  4-Iodopyridine-2-carbonitrile; 
Molecular FormulaC6H3IN2
Molecular Weight230.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1I)C#N
InChIInChI=1S/C6H3IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H
InChIKeyBGDBXTAJJAFSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodopicolinonitrile (CAS 913836-19-8): A Heteroaryl Iodide Building Block for Advanced Synthesis


4-Iodopicolinonitrile (also known as 4-iodo-2-cyanopyridine) is a halogenated heterocyclic aromatic nitrile with the molecular formula C6H3IN2 and a molecular weight of 230.01 g/mol [1]. It features an iodine atom at the 4-position and a cyano group at the 2-position of the pyridine ring, providing dual reactivity handles for sequential synthetic elaboration [1]. The compound is a pale green to green solid with a melting point of 67–69 °C and a predicted pKa of -1.70±0.10 . It is primarily employed as a key intermediate in cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) and in the construction of fused heterocyclic systems for pharmaceutical and agrochemical research [2].

Why 4-Iodopicolinonitrile Cannot Be Substituted by Its 4-Bromo or 4-Chloro Analogs


While 4-bromopicolinonitrile (CAS 62150-45-2) and 4-chloropicolinonitrile (CAS 19235-89-3) share the same picolinonitrile core, they cannot serve as drop-in replacements for 4-iodopicolinonitrile due to fundamentally different physicochemical properties and reactivity profiles. The iodine atom confers a significantly higher rate of oxidative addition in palladium-catalyzed cross-coupling reactions compared to bromine and chlorine, a critical factor for achieving efficient carbon–carbon bond formation under mild conditions [1][2]. Furthermore, the distinct melting point (67–69 °C vs. 82–86 °C for chloro and 87–93 °C for bromo analogs) and handling requirements (e.g., storage at 2–8 °C) directly impact both synthetic workflow and procurement decisions .

Quantitative Differentiation of 4-Iodopicolinonitrile vs. Closest Analogs


Superior Cross-Coupling Reactivity: Aryl Iodide vs. Bromide and Chloride Oxidative Addition Rates

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining and highly dependent on the halogen leaving group. Aryl iodides undergo oxidative addition significantly faster than aryl bromides and chlorides. Kinetic studies have demonstrated that ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides under both PPh3 and dppp ligand conditions [1]. While no direct kinetic data for 4-iodopicolinonitrile versus its bromo analog are available in the primary literature, this well-established class-level trend directly applies and dictates synthetic efficiency.

Cross-Coupling Catalysis Medicinal Chemistry Synthetic Methodology

Melting Point: A Practical Distinction for Handling and Purification

The melting point of 4-iodopicolinonitrile is 67–69 °C , which is approximately 15–25 °C lower than that of its 4-chloro (82–86 °C) and 4-bromo (87–93 °C) counterparts . This lower melting point can facilitate easier handling during synthesis, particularly in melt-phase reactions or in the preparation of amorphous dispersions. Conversely, it also implies a different solid-state stability profile, which is reflected in the recommended storage condition of 2–8 °C .

Physical Chemistry Process Chemistry Solid Form Screening

Predicted pKa: Electronic Tuning for Reactivity and Solubility

The predicted pKa of 4-iodopicolinonitrile is -1.70±0.10 , indicating the pyridine nitrogen is significantly less basic than typical pyridine (pKa ~5.2). This value is consistent with the electron-withdrawing effect of both the ortho-cyano group and the para-iodo substituent. While no experimental pKa data for the bromo or chloro analogs were found, the iodo compound's electronic profile suggests it will behave differently in acid–base extractions and in reactions requiring specific pH control compared to unsubstituted or less electron-deficient picolinonitriles.

Physical Organic Chemistry Medicinal Chemistry Formulation Science

Dual Functional Group Reactivity: Orthogonal Elaboration via C–I and C≡N

4-Iodopicolinonitrile possesses two distinct reactive sites: an aryl iodide amenable to transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) and a cyano group that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl, or converted to a tetrazole or amide . In contrast, analogs lacking the iodine atom (e.g., picolinonitrile) or the cyano group (e.g., 4-iodopyridine) offer only a single handle for diversification. This dual functionality enables sequential, orthogonal transformations without the need for protecting group strategies in many cases [1].

Synthetic Methodology Medicinal Chemistry Library Synthesis

High-Impact Application Scenarios for 4-Iodopicolinonitrile


Palladium-Catalyzed Cross-Coupling for Rapid Library Synthesis

Leveraging its high reactivity in oxidative addition [1], 4-iodopicolinonitrile serves as an optimal electrophilic partner in Suzuki–Miyaura, Sonogashira, and Heck reactions. This enables the efficient construction of diverse biaryl and alkyne-linked libraries for medicinal chemistry hit-to-lead programs, where rapid SAR exploration is critical [2].

Synthesis of Fused Heterocycles as Smoc Inhibitors

The compound is a key intermediate in the preparation of fused heterocyclic derivatives that act as Smoc (Secreted Modular Calcium-binding protein) inhibitors, a class of agents under investigation for cancer therapy [2]. The ortho-iodo-cyano arrangement facilitates intramolecular cyclization to form pyrido-fused ring systems.

Agrochemical Intermediate for Fungicidal 2-Substituted Pyridines

As a building block for 2-substituted pyridines, 4-iodopicolinonitrile can be elaborated into fungicidal agents for crop protection [3]. The cyano group serves as a precursor to amides and carboxylic acids, common motifs in commercial agrochemicals.

Bioconjugation and Peptide Functionalization via 2-Cyanopyridine Chemistry

The electron-deficient 2-cyanopyridine core of 4-iodopicolinonitrile makes it a candidate for site-selective bioconjugation with N-terminal cysteine residues under mild aqueous conditions, as demonstrated for related 2-cyanopyridine derivatives . The iodine handle further allows pre-functionalization with targeting moieties prior to bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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